4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile
Overview
Description
4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile is a heterocyclic organic compound with the molecular formula C8H8N2O. It is also known by its synonyms, 3-Cyano-4,6-dimethyl-2-hydroxypyridine and 4,6-Dimethyl-2-hydroxynicotinonitrile . This compound is characterized by a pyridine ring substituted with hydroxy, methyl, and cyano groups, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile can be achieved through various methods. One common approach involves the reaction of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile with appropriate reagents . Another method includes the nucleophilic substitution of hydrogen atoms by cyano groups using metal cyanides such as potassium cyanide (KCN) or copper cyanide (CuCN) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The hydroxy and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield 4,6-dimethyl-2-pyridinecarboxaldehyde, while reduction of the cyano group may produce 4-hydroxy-2,6-dimethylpyridine-3-amine .
Scientific Research Applications
4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound’s hydroxy and cyano groups play crucial roles in its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Hydroxy-2,6-dimethylpyridine-3-carbonitrile include:
- 4,6-Dimethylpyridine-2,3-dicarbonitrile
- 3-Hydroxy-1,2-dimethyl-4(1H)-pyridone
- 4-Methoxyphenylacetonitrile
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and cyano groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2,6-dimethyl-4-oxo-1H-pyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-3-8(11)7(4-9)6(2)10-5/h3H,1-2H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCEYMLHGVQQBBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=C(N1)C)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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